A-381393
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[4-(3,4-dimethylphenyl)piperazin-1-yl]methyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-15-7-8-17(13-16(15)2)24-11-9-23(10-12-24)14-20-21-18-5-3-4-6-19(18)22-20/h3-8,13H,9-12,14H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQMCVDGOIRQTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CC3=NC4=CC=CC=C4N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-381393: A Potent and Selective Dopamine D4 Receptor Antagonist
An In-depth Technical Guide on the Mechanism of Action of A-381393
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a potent and selective antagonist of the dopamine D4 receptor. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its binding affinity, signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound functions as a competitive antagonist at the dopamine D4 receptor.[1][2][3][4][5] The dopamine D4 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family of dopamine receptors. These receptors are primarily coupled to the inhibitory G protein, Gαi/o. Upon activation by the endogenous ligand dopamine, the D4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
This compound exerts its effect by binding to the dopamine D4 receptor and preventing dopamine from binding and activating it. This blockade of the receptor prevents the downstream signaling events, thereby inhibiting the physiological effects mediated by D4 receptor activation. In vivo studies have demonstrated that this compound can block the effects of D4 receptor agonists, such as the induction of c-Fos expression and the phosphorylation of extracellular signal-regulated kinase (ERK).
Quantitative Binding Affinity Data
This compound exhibits high affinity and selectivity for the human dopamine D4 receptor. The binding affinities, expressed as inhibitor constant (Ki) values, are summarized in the table below. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Selectivity vs. D2 | Selectivity vs. D3 |
| Human Dopamine D4.2 | 1.9 | >2700-fold | >2700-fold |
| Human Dopamine D4.4 | 1.5 | >2700-fold | >2700-fold |
| Human Dopamine D4.7 | 1.6 | >2700-fold | >2700-fold |
This compound also shows moderate to weak affinity for other receptors, highlighting its selectivity for the D4 receptor.
| Receptor | Ki (nM) |
| 5-HT2A | 370 |
| 5-HT1A | 1365 |
| Adenoceptor α1A | 2044 |
| Adenoceptor α2C | 1912 |
| Histamine H1 | 2962 |
| Sigma 2 | 8600 |
Signaling Pathways and Antagonistic Action of this compound
The following diagram illustrates the canonical signaling pathway of the dopamine D4 receptor and the mechanism of antagonism by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative of the standard procedures used to characterize dopamine D4 receptor antagonists like this compound.
Radioligand Binding Assay for Dopamine D4 Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the Ki of this compound for the human dopamine D4 receptor.
Objective: To quantify the binding affinity of this compound to the human dopamine D4 receptor expressed in a recombinant cell line.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human recombinant dopamine D4 receptor.
-
Radioligand: [³H]-Spiperone or another suitable high-affinity D4 antagonist radioligand.
-
Test Compound: this compound.
-
Non-specific Binding Control: Haloperidol or another suitable high-affinity D4 ligand at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation: Culture the D4 receptor-expressing cells and harvest them. Homogenize the cells in a hypotonic buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add in the following order:
-
Assay buffer.
-
A fixed concentration of [³H]-Spiperone (typically at or near its Kd value for the D4 receptor).
-
Increasing concentrations of this compound (for competition curve) or buffer (for total binding) or a high concentration of a non-labeled antagonist like haloperidol (for non-specific binding).
-
The cell membrane preparation.
-
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo c-Fos Expression and ERK Phosphorylation Assay
This protocol describes a representative in vivo experiment to assess the antagonist activity of this compound by measuring its ability to block agonist-induced c-Fos expression and ERK phosphorylation in a specific brain region.
Objective: To determine if this compound can block the D4 agonist-induced increase in c-Fos and phosphorylated ERK (p-ERK) in the rodent brain.
Materials:
-
Animals: Adult male rats or mice.
-
Test Compounds: this compound and a selective D4 receptor agonist (e.g., PD168077).
-
Vehicle: Appropriate solvent for drug administration.
-
Anesthetic.
-
Perfusion Solutions: Saline and 4% paraformaldehyde (for immunohistochemistry) or lysis buffer (for Western blotting).
-
Primary Antibodies: Anti-c-Fos and anti-p-ERK antibodies.
-
Secondary Antibodies: Appropriate fluorescently or enzyme-linked secondary antibodies.
-
Microscope and imaging system or Western blotting equipment.
Procedure:
-
Animal Acclimation and Grouping: Acclimate the animals to the housing conditions. Divide them into experimental groups (e.g., Vehicle + Vehicle, Vehicle + D4 Agonist, this compound + D4 Agonist).
-
Drug Administration: Administer this compound (or vehicle) via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the D4 agonist administration. Then, administer the D4 agonist (or vehicle).
-
Tissue Collection: At a specific time point after agonist administration (e.g., 2 hours for c-Fos, 15-30 minutes for p-ERK), anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde.
-
Brain Extraction and Sectioning: Extract the brains and post-fix them in paraformaldehyde. Then, transfer them to a sucrose solution for cryoprotection. Section the brains on a cryostat or vibratome.
-
Immunohistochemistry:
-
Incubate the brain sections with primary antibodies against c-Fos and p-ERK.
-
Wash the sections and incubate them with the corresponding secondary antibodies.
-
Mount the sections on slides and coverslip.
-
-
Imaging and Quantification:
-
Capture images of the brain region of interest using a fluorescence or light microscope.
-
Quantify the number of c-Fos-positive or p-ERK-positive cells in each experimental group.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if this compound significantly blocked the agonist-induced increase in c-Fos and p-ERK expression.
References
- 1. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]
- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A-381393: An In-Depth Profile of a Selective Dopamine D4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of A-381393, a potent antagonist of the dopamine D4 receptor. The document summarizes its binding affinity and functional activity at various dopamine receptor subtypes and other relevant central nervous system targets. Detailed experimental methodologies and signaling pathway diagrams are included to support further research and development.
Quantitative Selectivity Profile
The selectivity of this compound has been primarily characterized through in vitro radioligand binding assays, which determine the affinity of the compound for various receptors. The data consistently demonstrates a high affinity and selectivity for the human dopamine D4 receptor.
Binding Affinity (Ki) at Dopamine Receptors
This compound exhibits nanomolar potency at several isoforms of the human dopamine D4 receptor and shows remarkably lower affinity for other dopamine receptor subtypes, indicating a high degree of selectivity.[1][2][3]
| Receptor Subtype | Ligand | Species | Ki (nM) | Selectivity vs. D4.4 |
| Dopamine D4.4 | This compound | Human | 1.5 | - |
| Dopamine D4.2 | This compound | Human | 1.9 | 0.79x |
| Dopamine D4.7 | This compound | Human | 1.6 | 0.94x |
| Dopamine D1 | This compound | Human | >4100 | >2700-fold |
| Dopamine D2 | This compound | Human | >4100 | >2700-fold |
| Dopamine D3 | This compound | Human | >4100 | >2700-fold |
| Dopamine D5 | This compound | Human | >4100 | >2700-fold |
Table 1: Binding affinity profile of this compound at human dopamine receptor subtypes. Data compiled from multiple sources.[1][2]
Binding Affinity (Ki) at Other CNS Receptors
To further characterize its selectivity, this compound has been screened against a panel of other neurotransmitter receptors. It displays moderate affinity for the 5-HT2A receptor and weak affinity for several others.
| Receptor | Ligand | Ki (nM) |
| 5-HT2A | This compound | 370 |
| 5-HT1A | This compound | 1365 |
| Sigma 2 | This compound | 8600 |
| Adrenoceptor α1A | This compound | 2044 |
| Adrenoceptor α2C | This compound | 1912 |
| Histamine H1 | This compound | 2962 |
Table 2: Binding affinity of this compound at various non-dopaminergic CNS receptors.
Functional Activity (IC50/EC50)
Signaling Pathways and Mechanism of Action
Dopamine receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological functions. They are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).
-
D1-like receptors are typically coupled to Gs/olf G-proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
D2-like receptors , including the D4 receptor, are coupled to Gi/o G-proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
This compound, as a D4 receptor antagonist, blocks the binding of dopamine to the D4 receptor, thereby preventing the Gi/o-mediated inhibition of adenylyl cyclase and the subsequent decrease in cAMP.
References
The Role of A-381393 in Elucidating Schizophrenia Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. While the precise etiology remains elusive, the dopamine hypothesis has been a cornerstone of research, suggesting that dysregulation of dopaminergic pathways contributes significantly to the pathophysiology of the disease. Within this framework, the dopamine D4 receptor has emerged as a compelling target for therapeutic intervention. A-381393, a potent and highly selective D4 receptor antagonist, serves as a critical pharmacological tool for investigating the role of this specific receptor subtype in preclinical models of schizophrenia. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in relevant animal models, presenting key data, experimental protocols, and visualizing associated pathways to aid researchers in their exploration of novel therapeutic strategies for schizophrenia.
Core Properties of this compound
This compound is a brain-penetrant compound that exhibits high affinity and selectivity for the dopamine D4 receptor. This specificity allows for the precise dissection of D4 receptor-mediated effects in various experimental paradigms.
Quantitative Data: Binding Affinities of this compound
The following table summarizes the binding affinities (Ki, in nM) of this compound for various dopamine and serotonin receptor subtypes, highlighting its remarkable selectivity for the D4 receptor.
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. D4 (fold) |
| Dopamine D4 | 1.5 - 1.9 | - |
| Dopamine D1 | >5400 | >2842 |
| Dopamine D2 | >5400 | >2842 |
| Dopamine D3 | >5400 | >2842 |
| Dopamine D5 | >5400 | >2842 |
| Serotonin 5-HT2A | 370 | ~195 |
Data compiled from publicly available pharmacological databases.
Mechanism of Action and Signaling Pathways
This compound functions as a competitive antagonist at the dopamine D4 receptor. By blocking the binding of endogenous dopamine, it inhibits the downstream signaling cascades initiated by D4 receptor activation. The D4 receptor is a G protein-coupled receptor (GPCR) typically coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
Dopamine D4 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D4 receptor and the point of intervention for this compound.
Application of this compound in Schizophrenia Models
Animal models are indispensable tools for investigating the neurobiological underpinnings of schizophrenia and for the preclinical evaluation of novel therapeutic agents. This compound is utilized in these models to probe the specific contribution of the D4 receptor to schizophrenia-like behaviors.
Phencyclidine (PCP)-Induced Hyperlocomotion
The NMDA receptor antagonist phencyclidine (PCP) is widely used to model the positive symptoms of schizophrenia in rodents, as it induces a hyperdopaminergic state leading to increased locomotor activity.
Experimental Protocol: PCP-Induced Hyperlocomotion
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Habituation: Individually house rats in the testing chambers (e.g., open-field arenas equipped with photobeam sensors) for at least 60 minutes prior to drug administration to allow for acclimation to the novel environment.
-
Drug Administration:
-
Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle 30 minutes prior to the PCP challenge.
-
Administer PCP (e.g., 2.5 mg/kg, subcutaneous) or saline.
-
-
Data Collection: Record locomotor activity (e.g., distance traveled, beam breaks) continuously for a period of 60-120 minutes post-PCP injection.
-
Data Analysis: Analyze the total locomotor activity during the testing period. Compare the effects of different doses of this compound on PCP-induced hyperactivity.
Expected Outcome: Selective D4 receptor antagonists like this compound are expected to attenuate PCP-induced hyperlocomotion, suggesting a role for D4 receptors in the expression of this schizophrenia-like behavior.
Experimental Workflow: PCP-Induced Hyperlocomotion Study
Novel Object Recognition (NOR) Task
Cognitive deficits are a core feature of schizophrenia. The novel object recognition (NOR) task is a widely used behavioral assay to assess recognition memory in rodents, a cognitive domain often impaired in schizophrenia.
Experimental Protocol: Novel Object Recognition Task
-
Animals: Male Wistar rats (200-250g).
-
Habituation: Handle the rats for several days before the experiment. On the day before the training, allow each rat to explore the empty testing arena (a square open-field box) for 10 minutes.
-
Training (Familiarization) Phase:
-
Place two identical objects in the arena.
-
Allow the rat to explore the objects for a set period (e.g., 5 minutes).
-
Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle immediately after the training session.
-
-
Testing Phase (Retention):
-
After a retention interval (e.g., 24 hours), place the rat back into the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time the rat spends exploring each object (the familiar and the novel one) for a set period (e.g., 3 minutes). Exploration is typically defined as the rat's nose being within 2 cm of the object and oriented towards it.
-
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Expected Outcome: While direct evidence for this compound in this specific paradigm is limited in publicly available literature, a compound that improves cognitive function in schizophrenia models would be expected to increase the discrimination index in animals with induced cognitive deficits.
Prepulse Inhibition (PPI) of the Startle Reflex
Prepulse inhibition (PPI) is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are consistently observed in individuals with schizophrenia and are thought to underlie some of the positive symptoms.
Experimental Protocol: Prepulse Inhibition Test
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Drug Administration: Administer this compound (e.g., 3, 10, 30 mg/kg, intraperitoneally) or vehicle 30 minutes before the PPI test session.
-
Test Session:
-
Acclimation: Place the mouse in the startle chamber for a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
Stimuli: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB white noise for 40 ms) that elicits a startle response.
-
Prepulse-plus-pulse trials: The pulse is preceded by a weak, non-startling acoustic stimulus (prepulse) at various intensities (e.g., 70, 75, 80 dB for 20 ms) with a specific interstimulus interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [((Startle response on prepulse-plus-pulse trial) / (Startle response on pulse-alone trial)) x 100].
Expected Outcome: In models where PPI is disrupted (e.g., by dopamine agonists or NMDA antagonists), a therapeutically relevant compound like a D4 antagonist would be expected to restore or improve PPI.
Conclusion
This compound, with its high selectivity for the dopamine D4 receptor, represents an invaluable tool for researchers investigating the neurobiology of schizophrenia. Its use in preclinical models, such as those described in this guide, allows for the specific examination of the D4 receptor's contribution to the positive and cognitive symptoms associated with the disorder. The detailed protocols and pathway visualizations provided herein are intended to facilitate the design and interpretation of experiments aimed at developing novel and more effective treatments for schizophrenia. Further research utilizing this compound and other selective ligands will continue to refine our understanding of the complex interplay of neurotransmitter systems in this debilitating illness.
The Discovery and Development of A-381393: A Selective Dopamine D4 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
A-381393 is a potent and highly selective antagonist of the dopamine D4 receptor, a target of significant interest for the treatment of various central nervous system disorders. Developed by Abbott Laboratories, this compound has demonstrated a favorable preclinical profile, characterized by high binding affinity, excellent selectivity over other dopamine receptor subtypes, and in vivo activity. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies employed in its characterization.
Introduction
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. Its unique polymorphic nature and localization in brain regions associated with cognition and emotion have made it a compelling target for therapeutic intervention in conditions such as schizophrenia and erectile dysfunction. The development of selective D4 receptor antagonists has been a key focus of research to probe the physiological roles of this receptor and to develop novel therapeutics with improved side-effect profiles compared to less selective antipsychotic agents. This compound, chemically known as 2-[4-(3,4-Dimethylphenyl)piperazin-1-ylmethyl]-1H-benzoimidazole, emerged from these efforts as a lead compound with significant promise.
Pharmacological Profile
This compound exhibits high affinity for the human dopamine D4 receptor with Ki values of 1.5 nM, 1.9 nM, and 1.6 nM for the D4.4, D4.2, and D4.7 polymorphic variants, respectively.[1][2] Its selectivity for the D4 receptor is over 2700-fold greater than for D1, D2, D3, and D5 dopamine receptors, highlighting its potential for targeted therapeutic action with a reduced risk of off-target effects commonly associated with dopamine receptor modulation.[1][2]
Data Presentation: Binding Affinities of this compound
| Receptor Target | Ki (nM) | Selectivity vs. D4 (approx.) |
| Dopamine D4.4 | 1.5 | - |
| Dopamine D4.2 | 1.9 | - |
| Dopamine D4.7 | 1.6 | - |
| Dopamine D1 | >4000 | >2700-fold |
| Dopamine D2 | >4000 | >2700-fold |
| Dopamine D3 | >4000 | >2700-fold |
| Dopamine D5 | >4000 | >2700-fold |
| 5-HT2A | 370 | ~231-fold |
| 5-HT1A | 1365 | ~853-fold |
| Sigma 2 | 8600 | ~5375-fold |
| Adrenoceptor α1A | 2044 | ~1277-fold |
| Adrenoceptor α2C | 1912 | ~1195-fold |
| Histamine H1 | 2962 | ~1851-fold |
Mechanism of Action and Signaling Pathways
This compound functions as a competitive antagonist at the dopamine D4 receptor. In vivo studies have shown that it can effectively block the signaling cascades initiated by D4 receptor agonists. The D4 receptor is a Gi/o-coupled GPCR, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Furthermore, D4 receptor signaling has been shown to modulate the extracellular signal-regulated kinase (ERK) and Akt/NF-kappa B pathways. This compound has been demonstrated to block the agonist-induced phosphorylation of ERK in the hypothalamic paraventricular nucleus (PVN), a key brain region involved in erectile function. This antagonistic action also prevents the downstream expression of the immediate early gene c-Fos, which is a marker of neuronal activation.
Mandatory Visualization: Dopamine D4 Receptor Signaling Pathways
Caption: Dopamine D4 receptor signaling and the antagonistic action of this compound.
Discovery and Lead Optimization
The discovery of this compound by Abbott Laboratories was the result of a focused lead optimization program aimed at identifying potent and selective D4 receptor antagonists. The general strategy for discovering such compounds often involves high-throughput screening of compound libraries to identify initial "hit" compounds with some affinity for the D4 receptor.
Subsequent lead optimization involves iterative cycles of chemical synthesis and pharmacological testing to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this phase to understand how different chemical modifications impact the compound's interaction with the receptor. For piperazine-containing benzimidazole derivatives like this compound, modifications to the benzimidazole core, the piperazine linker, and the terminal phenyl ring are systematically explored to enhance binding affinity and selectivity. The 3,4-dimethylphenyl substituent in this compound was likely identified through such SAR studies as being optimal for potent D4 receptor antagonism.
Mandatory Visualization: Lead Optimization Workflow
Caption: A generalized workflow for the discovery and lead optimization of a drug candidate.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for dopamine D4 and other receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific receptor of interest (e.g., from CHO or HEK293 cells stably transfected with the human dopamine D4.4 receptor) are prepared by homogenization and centrifugation.
-
Binding Reaction: A constant concentration of a suitable radioligand (e.g., [3H]-spiperone for D4 receptors) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo c-Fos Expression and ERK Phosphorylation
Objective: To assess the in vivo antagonist activity of this compound by measuring its ability to block agonist-induced neuronal activation and signaling.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Drug Administration: Animals are pre-treated with either vehicle or this compound at various doses via an appropriate route (e.g., intraperitoneal injection). After a set pre-treatment time, a D4 receptor agonist (e.g., PD168077) or vehicle is administered.
-
Tissue Collection: At a specific time point after agonist administration (e.g., 90 minutes for c-Fos, 15 minutes for p-ERK), the animals are euthanized, and their brains are rapidly removed and processed.
-
Immunohistochemistry for c-Fos:
-
Brains are fixed, sectioned, and incubated with a primary antibody specific for the c-Fos protein.
-
A secondary antibody conjugated to a detectable label (e.g., biotin) is then applied, followed by an avidin-biotin-peroxidase complex.
-
The signal is visualized using a chromogen (e.g., DAB), and the number of c-Fos-positive cells in specific brain regions (e.g., the PVN) is quantified by microscopy.
-
-
Western Blot for Phospho-ERK (p-ERK):
-
The PVN is dissected from fresh brain tissue and homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined, and equal amounts of protein from each sample are separated by SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF) and probed with a primary antibody specific for phosphorylated ERK (p-ERK).
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection, and the signal is visualized using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is then stripped and re-probed with an antibody for total ERK to normalize the p-ERK signal.
-
Conclusion
This compound represents a significant advancement in the development of selective dopamine D4 receptor antagonists. Its high potency and selectivity, coupled with demonstrated in vivo efficacy in modulating key signaling pathways, underscore its value as a research tool and its potential as a therapeutic agent. The data and methodologies presented in this guide provide a comprehensive foundation for further investigation and development of this and similar compounds targeting the dopamine D4 receptor.
References
The Role of A-381393 in Elucidating Dopamine D4 Receptor Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a key target in neuropharmacology due to its association with various neuropsychiatric disorders, including schizophrenia, ADHD, and erectile dysfunction.[1] Its unique pharmacological profile and anatomical distribution in the brain have spurred the development of selective ligands to probe its function. Among these, A-381393, chemically known as 2-[4-(3,4-Dimethylphenyl)piperazin-1-ylmethyl]-1H-benzoimidazole, has emerged as a potent and highly selective antagonist for the dopamine D4 receptor. This technical guide provides a comprehensive overview of this compound, its pharmacological properties, and its application in studying D4 receptor signaling and function through detailed experimental protocols and visual workflows.
Pharmacological Profile of this compound
This compound exhibits high affinity for various polymorphic forms of the human dopamine D4 receptor and remarkable selectivity over other dopamine receptor subtypes and a panel of other GPCRs. This high selectivity makes it an invaluable tool for isolating and studying the specific roles of the D4 receptor.
Binding Affinity and Selectivity
The binding affinity of this compound is typically determined through radioligand binding assays. These assays measure the ability of this compound to displace a radiolabeled ligand from the receptor, with the resulting inhibition constant (Ki) indicating its binding affinity.
| Receptor Subtype | Ligand | Ki (nM) | Selectivity vs. D4.4 | Reference |
| Human Dopamine D4.4 | This compound | 1.5 | - | [2] |
| Human Dopamine D4.2 | This compound | 1.9 | - | [2] |
| Human Dopamine D4.7 | This compound | 1.6 | - | [2] |
| Human Dopamine D1 | This compound | >10,000 | >6667-fold | [2] |
| Human Dopamine D2 | This compound | >10,000 | >6667-fold | |
| Human Dopamine D3 | This compound | >10,000 | >6667-fold | |
| Human Dopamine D5 | This compound | >10,000 | >6667-fold | |
| Human 5-HT2A | This compound | 370 | 247-fold | |
| Human 5-HT1A | This compound | 1365 | 910-fold | |
| Sigma 2 | This compound | 8600 | 5733-fold | |
| Adrenoceptor α1A | This compound | 2044 | 1363-fold | |
| Adrenoceptor α2C | This compound | 1912 | 1275-fold | |
| Histamine H1 | This compound | 2962 | 1975-fold |
Table 1: Binding Affinity and Selectivity of this compound. This table summarizes the inhibitory constants (Ki) of this compound for various dopamine receptor subtypes and other G protein-coupled receptors. The data highlights the compound's high affinity and selectivity for the D4 receptor.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the formation of a benzimidazole intermediate followed by alkylation.
Synthetic Workflow
Figure 1: Synthetic pathway for this compound. A plausible synthetic route for this compound involves the condensation of o-phenylenediamine with chloroacetic acid to form 2-chloromethyl-1H-benzimidazole, followed by alkylation with 1-(3,4-dimethylphenyl)piperazine.
Dopamine D4 Receptor Signaling Pathways
The dopamine D4 receptor is a Gi/o-coupled receptor. Its activation by an agonist, such as dopamine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This primary signaling event triggers a cascade of downstream effects. This compound, as an antagonist, blocks these signaling events by preventing agonist binding.
Figure 2: Dopamine D4 receptor signaling pathway. Activation of the D4 receptor by dopamine initiates a Gi/o-mediated signaling cascade that inhibits adenylyl cyclase and reduces cAMP levels, leading to downstream effects on PKA, ERK, and c-Fos. This compound blocks this pathway by preventing dopamine from binding to the receptor.
Experimental Protocols
This compound is utilized in a variety of in vitro and in vivo assays to characterize its pharmacological properties and to investigate the function of the dopamine D4 receptor.
In Vitro Assays
1. Radioligand Binding Assay
This assay determines the binding affinity of this compound for the dopamine D4 receptor.
Figure 3: Radioligand binding assay workflow. This diagram outlines the key steps in determining the binding affinity of this compound for the dopamine D4 receptor using a competitive radioligand binding assay.
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine D4.4 receptor.
-
Radioligand: [³H]-Spiperone (a D2-like receptor antagonist).
-
Procedure:
-
Cell membranes are prepared from HEK-293-D4.4 cells.
-
Membranes are incubated in a buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4) with a fixed concentration of [³H]-Spiperone (e.g., 0.2-1 nM) and a range of concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled D2-like antagonist (e.g., 10 µM haloperidol).
-
After incubation (e.g., 60 minutes at room temperature), the reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of [³H]-Spiperone (IC₅₀) is determined, and the Ki is calculated using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay
This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human dopamine D4.4 receptor.
-
Procedure:
-
Cells are plated in 96-well plates and grown to confluency.
-
Cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels.
-
A fixed concentration of a dopamine agonist (e.g., dopamine or quinpirole) is added to the wells.
-
After incubation (e.g., 30 minutes at 37°C), the cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
The ability of this compound to reverse the agonist-induced decrease in cAMP is quantified to determine its antagonist potency (IC₅₀).
-
3. β-Arrestin Recruitment Assay
This assay assesses the ability of this compound to block agonist-induced recruitment of β-arrestin to the D4 receptor, a key step in receptor desensitization and signaling.
-
Cell Line: PathHunter CHO-K1 cells expressing a ProLink-tagged D4 receptor and an Enzyme Acceptor-tagged β-arrestin.
-
Procedure:
-
Cells are plated in white, clear-bottom 96-well plates.
-
Cells are pre-incubated with various concentrations of this compound.
-
A fixed concentration of a dopamine agonist is added to stimulate the receptor.
-
Upon agonist binding, β-arrestin is recruited to the D4 receptor, forcing the complementation of the two β-galactosidase enzyme fragments, resulting in an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
The luminescence is measured using a plate reader.
-
The inhibitory effect of this compound on the agonist-induced signal is used to determine its antagonist potency.
-
4. ERK Phosphorylation Assay
This assay measures the effect of this compound on the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream signaling molecule in the D4 receptor pathway.
-
Cell Line: PC-12 cells or other suitable cell lines endogenously or recombinantly expressing the D4 receptor.
-
Procedure:
-
Cells are serum-starved to reduce basal ERK phosphorylation.
-
Cells are pre-treated with different concentrations of this compound.
-
Cells are then stimulated with a D4 receptor agonist (e.g., PD168077).
-
After a short incubation period (e.g., 5-15 minutes), the cells are lysed.
-
The level of phosphorylated ERK (p-ERK) is determined by Western blotting or a cell-based ELISA using an antibody specific for the phosphorylated form of ERK.
-
The total ERK levels are also measured for normalization.
-
The ability of this compound to block the agonist-induced increase in p-ERK is quantified.
-
In Vivo Assays
1. In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals, providing insights into the effects of this compound on dopaminergic and other neurotransmitter systems.
Figure 4: In vivo microdialysis workflow. This diagram illustrates the sequential steps involved in conducting an in vivo microdialysis experiment to assess the effect of this compound on neurotransmitter levels in the brain.
-
Animal Model: Typically rats or mice.
-
Procedure:
-
A guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum or prefrontal cortex).
-
After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1-2 µL/min).
-
Dialysate samples are collected at regular intervals to establish a baseline of neurotransmitter levels.
-
This compound is administered (e.g., via intraperitoneal injection or locally through the probe).
-
Dialysate collection continues to monitor changes in neurotransmitter concentrations.
-
The concentration of dopamine and its metabolites in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
2. c-Fos Immunohistochemistry
The expression of the immediate early gene c-Fos is often used as a marker of neuronal activation. This technique can be used to map the brain regions affected by the modulation of D4 receptor activity by this compound.
-
Procedure:
-
Animals are administered a D4 agonist (e.g., PD168077) with or without pre-treatment with this compound.
-
After a specific time (e.g., 90-120 minutes), the animals are euthanized, and their brains are collected.
-
The brains are sectioned and processed for immunohistochemistry using an antibody against the c-Fos protein.
-
The c-Fos-positive cells are visualized using a chromogenic or fluorescent secondary antibody.
-
The number of c-Fos-positive cells in specific brain regions is quantified to assess the level of neuronal activation.
-
This compound's ability to block agonist-induced c-Fos expression provides evidence of its antagonist activity in vivo.
-
Conclusion
This compound is a powerful and selective pharmacological tool that has been instrumental in advancing our understanding of the dopamine D4 receptor. Its high affinity and selectivity allow for the precise investigation of D4 receptor function in both in vitro and in vivo models. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to effectively utilize this compound in their studies, contributing to the ongoing efforts to unravel the complex roles of the dopamine D4 receptor in health and disease and to develop novel therapeutics targeting this important receptor.
References
A-381393: An In-Depth Technical Guide to its In Vitro Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in-vitro studies of A-381393, a potent and selective dopamine D4 receptor antagonist. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering detailed insights into the compound's pharmacological properties, the methodologies used for its characterization, and its mechanism of action at the molecular level.
Core Compound Profile: this compound
This compound, with the chemical name 2-[4-(3,4-Dimethylphenyl)piperazin-1-ylmethyl]-1H-benzoimidazole, has been identified as a highly selective antagonist of the dopamine D4 receptor. Its in vitro profile demonstrates significant potency for various human dopamine D4 receptor isoforms with a remarkable selectivity over other dopamine receptor subtypes and a range of other neurotransmitter receptors, ion channels, and transporters.
Data Presentation: Quantitative Analysis of In Vitro Pharmacology
The following tables summarize the quantitative data from in vitro studies of this compound, providing a clear comparison of its binding affinities across multiple targets.
Table 1: Binding Affinity (Ki, nM) of this compound for Human Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) | Selectivity vs. D4.4 |
| Dopamine D4.4 | 1.5[1] | - |
| Dopamine D4.2 | 1.9[1] | 0.79x |
| Dopamine D4.7 | 1.6[1] | 0.94x |
| Dopamine D1 | >10,000 | >6667x |
| Dopamine D2 | >10,000 | >6667x |
| Dopamine D3 | >10,000 | >6667x |
| Dopamine D5 | >10,000 | >6667x |
Table 2: Binding Affinity (Ki, nM) of this compound for Other CNS Receptors
| Receptor | Ki (nM) |
| 5-HT2A | 370[1] |
| 5-HT1A | 1365[1] |
| Sigma 2 | 8600 |
| Adrenoceptor α1A | 2044 |
| Adrenoceptor α2C | 1912 |
| Histamine H1 | 2962 |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize this compound. These protocols are based on standard pharmacological assays and reflect the likely procedures used in the original studies.
Radioligand Binding Assays
These assays were crucial in determining the binding affinity (Ki) of this compound for various receptors. A competitive binding format using [3H]-spiperone, a well-characterized radioligand for D2-like receptors, was employed.
Objective: To determine the inhibition constant (Ki) of this compound at human dopamine D4 receptors and other receptor subtypes.
Materials:
-
Cell Membranes: Membranes from cell lines (e.g., HEK293 or CHO) stably expressing the recombinant human dopamine D4.4, D4.2, D4.7, D1, D2, D3, or D5 receptors.
-
Radioligand: [3H]-spiperone.
-
Non-specific binding control: Haloperidol or another suitable competitor at a high concentration (e.g., 10 µM).
-
Test Compound: this compound at a range of concentrations.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Instrumentation: Scintillation counter.
Procedure:
-
Incubation Setup: In a 96-well plate, combine the cell membranes, [3H]-spiperone (at a concentration near its Kd for the target receptor), and varying concentrations of this compound.
-
Total and Non-specific Binding: For total binding, no competing ligand is added. For non-specific binding, a high concentration of a suitable unlabeled antagonist (e.g., haloperidol) is added.
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Functional Assay
This functional assay measures the activation of G-proteins coupled to the dopamine D4 receptor and is used to determine the antagonist properties of this compound.
Objective: To assess the ability of this compound to inhibit agonist-stimulated G-protein activation at the human dopamine D4 receptor.
Materials:
-
Cell Membranes: Membranes from cells expressing the human dopamine D4.4 receptor.
-
Radioligand: [35S]GTPγS.
-
Agonist: A selective D4 agonist such as PD168077 or dopamine.
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: Typically includes HEPES, NaCl, MgCl2, and GDP.
-
Instrumentation: Scintillation counter.
Procedure:
-
Pre-incubation: Cell membranes are pre-incubated with this compound at various concentrations.
-
Agonist Stimulation: The D4 agonist is added to stimulate the receptor.
-
GTPγS Binding: [35S]GTPγS is added to the reaction mixture. In the presence of an agonist, the activated G-protein will bind [35S]GTPγS.
-
Incubation: The mixture is incubated to allow for G-protein activation and binding of the radioligand.
-
Termination and Filtration: The assay is terminated by rapid filtration, similar to the radioligand binding assay.
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting.
-
Data Analysis: The ability of this compound to inhibit the agonist-stimulated [35S]GTPγS binding is determined, and the IC50 is calculated.
Intracellular Calcium Flux Assay
This cell-based functional assay measures changes in intracellular calcium concentrations following receptor activation and is another method to confirm the antagonistic activity of this compound.
Objective: To determine if this compound can block agonist-induced calcium mobilization in cells expressing the human dopamine D4 receptor.
Materials:
-
Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human dopamine D4.4 receptor and a G-protein that couples to phospholipase C (e.g., Gαq/i5).
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.
-
Agonist: A D4 receptor agonist (e.g., dopamine or PD168077).
-
Test Compound: this compound.
-
Instrumentation: A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating and Dye Loading: Cells are plated in a 96- or 384-well plate and then loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: The plate is placed in the fluorescence reader, and this compound at various concentrations is added to the wells.
-
Agonist Challenge: After a short incubation with the antagonist, the D4 agonist is added to stimulate the cells.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically in real-time. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: The ability of this compound to block the agonist-induced increase in fluorescence is quantified, and an IC50 value is determined.
Mandatory Visualizations
Dopamine D4 Receptor Signaling and this compound Inhibition
The following diagram illustrates the signaling pathway of the dopamine D4 receptor upon activation by an agonist and the point of inhibition by this compound. Dopamine D4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. Furthermore, studies have shown that D4 receptor activation can lead to the phosphorylation of extracellular signal-regulated kinase (ERK) and the expression of the immediate early gene c-Fos. This compound acts as a competitive antagonist, blocking the binding of agonists and thereby preventing these downstream signaling events.
Caption: Dopamine D4 receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vitro Characterization
The logical progression of in vitro experiments to characterize a novel compound like this compound typically starts with binding assays to determine affinity and selectivity, followed by functional assays to confirm its mechanism of action.
References
Methodological & Application
Application Notes and Protocols for A-381393 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-381393 is a potent and highly selective antagonist of the dopamine D4 receptor (D4R), a G protein-coupled receptor (GPCR) belonging to the D2-like family.[1][2] The D4 receptor is predominantly coupled to the Gi/o signaling pathway, which upon activation by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This compound effectively blocks this signaling cascade by competitively binding to the D4 receptor, thereby preventing agonist-induced responses. Its high selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5) and other neurotransmitter receptors makes it a valuable tool for investigating D4 receptor pharmacology and a potential lead compound for the development of therapeutics targeting CNS disorders.[2][3]
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to characterize its antagonist activity and to study D4 receptor-mediated signaling.
Mechanism of Action
This compound acts as a competitive antagonist at the dopamine D4 receptor. By occupying the receptor's binding site, it prevents the binding of dopamine and other D4 agonists. This blockade inhibits the downstream signaling cascade, primarily the inhibition of adenylyl cyclase, thus maintaining basal cAMP levels in the presence of a D4 agonist.
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of this compound and a closely related compound.
Table 1: Binding Affinity of this compound for Human Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) | Selectivity vs. D4.4 |
| D4.2 | 1.9[3] | ~1.3-fold |
| D4.4 | 1.5 | 1-fold |
| D4.7 | 1.6 | ~1.1-fold |
| D1 | >4000 | >2700-fold |
| D2 | >4000 | >2700-fold |
| D3 | >4000 | >2700-fold |
| D5 | >4000 | >2700-fold |
Table 2: Functional Potency of a Compound Structurally Related to this compound
| Compound | Cell Line | Assay Type | Readout | IC50 (nM) |
| Compound 33* | HEK293 (expressing human D4.4) | FLIPR Assay | Calcium Flux | 5 |
Note: Data for a structurally related compound from the same chemical series as this compound, as reported in the cited literature.
Signaling Pathway and Experimental Workflow
Dopamine D4 Receptor Signaling Pathway Antagonized by this compound
Caption: Dopamine D4 receptor signaling pathway and its inhibition by this compound.
General Experimental Workflow for a cAMP Inhibition Assay
References
Application Notes and Protocols for Calcium Imaging Assays with A-381393
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-381393 is a potent and selective antagonist of the dopamine D4 receptor.[1][2][3] As a critical component of the central nervous system, the dopamine D4 receptor is implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery and development.[4] Calcium imaging assays are powerful tools for studying G protein-coupled receptor (GPCR) signaling, such as that of the dopamine D4 receptor. These assays allow for the real-time monitoring of intracellular calcium fluctuations upon receptor activation and modulation by compounds like this compound.[5]
This document provides detailed application notes and protocols for utilizing this compound in calcium imaging assays to characterize its antagonist activity at the dopamine D4 receptor.
Data Presentation: this compound Binding Affinity
The following table summarizes the binding affinities (Ki) of this compound for various human dopamine receptor subtypes and other selected receptors, demonstrating its high selectivity for the D4 receptor.
| Receptor Subtype | Ki (nM) | Selectivity vs. D4.4 | Reference |
| Dopamine D4.4 | 1.5 | - | |
| Dopamine D4.2 | 1.9 | 0.79x | |
| Dopamine D4.7 | 1.6 | 0.94x | |
| Dopamine D1 | >4100 | >2700-fold | |
| Dopamine D2 | >4100 | >2700-fold | |
| Dopamine D3 | >4100 | >2700-fold | |
| Dopamine D5 | >4100 | >2700-fold | |
| 5-HT2A | 370 | 247-fold | |
| 5-HT1A | 1365 | 910-fold | |
| Sigma 2 | 8600 | 5733-fold | |
| Adrenoceptor α1A | 2044 | 1363-fold | |
| Adrenoceptor α2C | 1912 | 1275-fold | |
| Histamine H1 | 2962 | 1975-fold |
Signaling Pathway
The dopamine D4 receptor is a Gi/o-coupled GPCR. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. In many cellular systems, Gi/o activation can also lead to the mobilization of intracellular calcium stores through the activation of phospholipase C (PLC) via the βγ subunits of the G protein. This compound, as an antagonist, blocks the binding of agonists to the D4 receptor, thereby preventing these downstream signaling events.
Caption: Dopamine D4 receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section details the methodology for conducting a calcium imaging assay to evaluate the antagonist properties of this compound on the dopamine D4 receptor.
Cell Culture and Plating
-
Cell Line: Use a cell line stably expressing the human dopamine D4 receptor, such as HEK293 or CHO cells.
-
Culture Conditions: Maintain cells in the appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Plating: Seed cells into 96-well, black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
Calcium Dye Loading
-
Dye Preparation: Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM, Cal-520 AM) according to the manufacturer's instructions. Often, an equal volume of Pluronic F-127 solution is mixed with the dye stock to aid in dispersion.
-
Cell Loading:
-
Remove the culture medium from the wells.
-
Wash the cells gently with a buffered saline solution (e.g., HBSS).
-
Add the dye loading buffer to each well.
-
Incubate the plate in the dark at 37°C for 30-60 minutes.
-
-
Washing: After incubation, gently wash the cells two to three times with the buffered saline solution to remove excess dye.
-
Final Volume: Add a final volume of buffered saline solution to each well and incubate at room temperature for 20-30 minutes to allow for complete de-esterification of the AM ester.
Compound Preparation and Addition
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the buffered saline solution to the desired final concentrations.
-
Agonist Preparation: Prepare a stock solution of a dopamine D4 receptor agonist (e.g., PD-168077 or dopamine) in an appropriate solvent. Serially dilute the agonist to the desired concentrations.
-
Antagonist Incubation: Add the diluted this compound solutions to the appropriate wells of the cell plate. Incubate for 15-30 minutes at room temperature.
-
Agonist Addition: Following the antagonist incubation, add the agonist solution to the wells.
Data Acquisition
-
Instrumentation: Use a fluorescence microplate reader or a fluorescence microscope equipped with the appropriate filters for the chosen calcium indicator.
-
Measurement:
-
Measure the baseline fluorescence for a few seconds before adding the agonist.
-
Add the agonist and immediately begin recording the change in fluorescence over time.
-
Continue recording for a sufficient duration to capture the peak calcium response and its subsequent decay.
-
Data Analysis
-
Response Calculation: The calcium response is typically calculated as the change in fluorescence (ΔF) over the baseline fluorescence (F0), expressed as ΔF/F0.
-
Dose-Response Curves:
-
Agonist EC50: Plot the peak fluorescence response against the log of the agonist concentration to determine the EC50 value.
-
Antagonist IC50: In the presence of different concentrations of this compound, the agonist dose-response curve will shift to the right. Plot the peak response to a fixed concentration of agonist (e.g., EC80) against the log of the this compound concentration to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the key steps in the calcium imaging assay protocol.
Caption: Experimental workflow for a calcium imaging assay with this compound.
Expected Results
Based on the known pharmacology of this compound as a potent and selective D4 antagonist, the expected outcome of this assay is a concentration-dependent inhibition of the agonist-induced calcium response. This will be observed as a rightward shift in the agonist dose-response curve in the presence of increasing concentrations of this compound. The calculated IC50 value for this compound should be in the low nanomolar range, consistent with its reported binding affinity.
Troubleshooting
-
Low Signal-to-Noise Ratio:
-
Optimize cell seeding density.
-
Increase dye loading concentration or incubation time.
-
Ensure complete de-esterification of the dye.
-
-
High Well-to-Well Variability:
-
Ensure uniform cell seeding.
-
Use automated liquid handling for compound and reagent addition.
-
-
No Agonist Response:
-
Confirm D4 receptor expression in the cell line.
-
Verify the activity of the agonist.
-
Ensure the calcium imaging setup is functioning correctly.
-
By following these detailed protocols and application notes, researchers can effectively utilize this compound in calcium imaging assays to investigate dopamine D4 receptor signaling and pharmacology.
References
Application Notes and Protocols for A-381393 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-381393 is a potent and selective antagonist for the dopamine D4 receptor, a G protein-coupled receptor implicated in various neurological and psychiatric conditions.[1][2][3] Radioligand binding assays are the gold standard for determining the affinity of a compound like this compound to its target receptor.[4] This document provides detailed protocols and data for utilizing this compound in competitive radioligand binding assays to characterize its interaction with the dopamine D4 receptor.
Quantitative Data: Binding Affinity of this compound
This compound demonstrates high affinity for human dopamine D4 receptor variants and significant selectivity over other dopamine receptor subtypes and other CNS targets.[1] The inhibitory constant (Kᵢ) is a measure of binding affinity; a lower Kᵢ value indicates a higher affinity.
| Target Receptor | Ligand | Kᵢ (nM) |
| Human Dopamine D4.2 | This compound | 1.9 |
| Human Dopamine D4.4 | This compound | 1.5 |
| Human Dopamine D4.7 | This compound | 1.6 |
| Human Dopamine D1, D2, D3, D5 | This compound | >2700-fold lower affinity than for D4 |
| Human 5-HT₂ₐ | This compound | 370 |
| Human 5-HT₁ₐ | This compound | 1365 |
| Human Histamine H1 | This compound | 2962 |
Signaling Pathway and Mechanism of Action
The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are coupled to inhibitory G proteins (Gαi/o). Upon activation by an agonist such as dopamine, the D4 receptor inhibits the enzyme adenylyl cyclase. This action reduces the intracellular production of the second messenger cyclic AMP (cAMP). As an antagonist, this compound binds to the D4 receptor but does not activate it. Instead, it blocks the receptor, preventing dopamine or other agonists from binding and initiating the downstream signaling cascade. This blockade prevents the inhibition of adenylyl cyclase, thereby maintaining cAMP levels that would otherwise be suppressed by an agonist.
Experimental Protocols
This section details a competitive radioligand binding assay to determine the Kᵢ of this compound for the human dopamine D4 receptor. The protocol is adapted for a 96-well plate format using a filtration method.
Materials and Reagents
-
Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human dopamine D4 receptor.
-
Radioligand: [³H]-Spiperone (a common antagonist radioligand for D2-like receptors).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known D4 antagonist (e.g., 2 µM (+)-butaclamol or haloperidol).
-
Lysis/Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, 5 mM MgCl₂, with protease inhibitor cocktail, pH 7.4 (ice-cold).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Assay Buffer (ice-cold).
-
Equipment: 96-well plates, glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine), vacuum filtration apparatus (cell harvester), scintillation counter, scintillation fluid.
Procedure
1. Membrane Preparation
-
Harvest cells expressing the D4 receptor and wash with ice-cold PBS.
-
Homogenize the cells in 20 volumes of ice-cold Lysis Buffer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10-20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the membrane pellet in fresh Lysis Buffer, and repeat the centrifugation.
-
Resuspend the final pellet in Assay Buffer (or a buffer with 10% sucrose for cryoprotection) and determine the protein concentration using a standard method (e.g., BCA assay).
-
Store aliquots at -80°C until use.
2. Radioligand Binding Assay (Competitive)
-
On the day of the assay, thaw the membrane preparation and resuspend to the desired concentration in Assay Buffer (e.g., 10-50 µg protein per well).
-
Prepare serial dilutions of this compound (e.g., 10 concentrations spanning a 5-log unit range).
-
Set up the 96-well plate with a final assay volume of 250 µL per well as follows:
-
Total Binding (TB): Add membrane preparation, Assay Buffer, and a fixed concentration of [³H]-Spiperone (typically at or near its Kₔ, e.g., 0.1 - 0.5 nM).
-
Non-specific Binding (NSB): Add membrane preparation, the non-specific binding control (e.g., 2 µM (+)-butaclamol), and [³H]-Spiperone.
-
Competition: Add membrane preparation, a specific concentration of this compound from the dilution series, and [³H]-Spiperone.
-
-
Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid vacuum filtration onto the glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
3. Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC₅₀: Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where [L] is the concentration of the radioligand ([³H]-Spiperone) and Kₔ is its dissociation constant for the D4 receptor.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the competitive radioligand binding assay protocol.
References
Application of A-381393 in Electrophysiology Recordings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-381393 is a potent and highly selective antagonist for the dopamine D4 receptor, a G protein-coupled receptor predominantly expressed in the prefrontal cortex, amygdala, and hippocampus.[1] Its selectivity makes it a valuable pharmacological tool for elucidating the physiological roles of the D4 receptor in neuronal circuits and for investigating its potential as a therapeutic target for neuropsychiatric disorders. These application notes provide detailed protocols for utilizing this compound in electrophysiological studies to characterize its effects on neuronal activity.
Mechanism of Action
This compound acts as a competitive antagonist at the dopamine D4 receptor. By binding to the receptor, it blocks the action of the endogenous ligand, dopamine.[2] The D4 receptor is a member of the D2-like family of dopamine receptors, which are typically coupled to Gαi/o proteins.[3][4] Activation of the D4 receptor generally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.[5] This signaling cascade can modulate the activity of various ion channels, including potassium and calcium channels, thereby influencing neuronal excitability and synaptic transmission.
Data Presentation
While direct quantitative electrophysiological data for this compound is limited in the available literature, the following tables summarize representative data from studies using other selective dopamine D4 receptor ligands. This information can serve as a guide for expected outcomes when using this compound.
Table 1: Effects of D4 Receptor Modulation on Inhibitory Postsynaptic Currents (IPSCs)
| Ligand Type | Compound | Concentration | Neuron Type | Effect on IPSC Amplitude | Reference |
| Antagonist | L-745,870 | 1 µM | Thalamic Reticular Nucleus | Blocks dopamine-induced suppression | |
| Agonist | PD168077 | 10 µM | Globus Pallidus | Suppression |
Table 2: Effects of D4 Receptor Modulation on Neuronal Firing
| Ligand Type | Compound | Concentration | Neuron Type | Effect on Spontaneous Action Potential (sAP) Frequency | Reference |
| Agonist | PD168077 | 40 µM | PFC Pyramidal Neurons | Decrease | |
| Agonist | PD168077 | 40 µM | PFC Fast-Spiking Interneurons | Transient increase followed by a decrease |
Experimental Protocols
The following are detailed protocols for whole-cell patch-clamp recordings to investigate the effects of this compound on synaptic transmission and neuronal excitability.
Protocol 1: Whole-Cell Voltage-Clamp Recording of Spontaneous Inhibitory Postsynaptic Currents (sIPSCs)
This protocol is designed to assess the effect of this compound on GABAergic synaptic transmission.
1. Slice Preparation:
-
Anesthetize an adult rodent (e.g., mouse or rat) in accordance with institutional animal care and use committee guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 glucose, 2 CaCl₂, and 1 MgCl₂.
-
Rapidly dissect the brain and prepare 300 µm coronal slices containing the brain region of interest (e.g., prefrontal cortex, globus pallidus) using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, and then at room temperature for at least 1 hour before recording.
2. Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min at 32-34°C.
-
Visualize neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Fill the patch pipette with an internal solution containing (in mM): 130 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 Na₂-ATP, and 0.3 Na-GTP (pH adjusted to 7.3 with CsOH). The high chloride concentration will result in inward sIPSCs when the neuron is voltage-clamped at negative potentials.
3. Recording Procedure:
-
Obtain a gigaseal (>1 GΩ) on a target neuron and establish a whole-cell configuration.
-
Voltage-clamp the neuron at -70 mV.
-
Record baseline sIPSCs for 5-10 minutes. To isolate GABAergic currents, bath-apply antagonists for ionotropic glutamate receptors (e.g., 20 µM CNQX and 50 µM APV).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in aCSF immediately before use.
-
Bath-apply this compound at the desired concentration (e.g., 1-10 µM) and record sIPSCs for 10-15 minutes.
-
To investigate the antagonistic properties of this compound, co-apply with a D4 receptor agonist (e.g., PD168077) after a stable baseline in the presence of this compound is established.
-
Wash out the drug(s) by perfusing with aCSF for at least 15-20 minutes.
4. Data Analysis:
-
Analyze sIPSC frequency and amplitude using appropriate software (e.g., Clampfit, Mini Analysis).
-
Compare the frequency and amplitude of sIPSCs during baseline, drug application, and washout periods. Statistical significance can be determined using appropriate tests (e.g., paired t-test or ANOVA).
Protocol 2: Whole-Cell Current-Clamp Recording of Neuronal Excitability
This protocol is designed to assess the effect of this compound on the intrinsic firing properties of neurons.
1. Slice and Recording Setup:
-
Follow the same slice preparation and recording setup as in Protocol 1.
-
For the internal solution, use a potassium-based solution containing (in mM): 130 K-gluconate, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).
2. Recording Procedure:
-
Establish a whole-cell current-clamp configuration.
-
Measure the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +300 pA in 20 pA increments, 500 ms duration) to elicit action potentials and determine the neuron's input resistance and firing pattern.
-
Record baseline firing properties for 5-10 minutes.
-
Bath-apply this compound at the desired concentration and repeat the current injection protocol.
-
To test for antagonism, co-apply a D4 agonist after establishing a baseline with this compound.
-
Wash out the drug(s) and repeat the current injection protocol.
3. Data Analysis:
-
Analyze action potential properties including threshold, amplitude, duration, and afterhyperpolarization.
-
Construct frequency-current (f-I) plots to assess changes in neuronal gain.
-
Compare these parameters before, during, and after drug application using appropriate statistical tests.
Mandatory Visualizations
Caption: Signaling pathway of a D4 receptor antagonist like this compound.
Caption: General experimental workflow for electrophysiological recordings.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. What are D4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine D4 receptor-induced postsynaptic inhibition of GABAergic currents in mouse globus pallidus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting A-381393 solubility and precipitation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-381393. The information provided is designed to address common challenges related to the solubility and precipitation of this compound during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO). This compound exhibits high solubility in DMSO, up to 51.67 mg/mL (161.25 mM).[1] For optimal results, use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can impact compound solubility and stability.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium). What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several steps you can take to mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final working concentration of this compound in your assay.
-
Use a Co-solvent System: For in vivo studies, and potentially adaptable for some in vitro applications, co-solvent systems can enhance solubility. Formulations including PEG300, Tween-80, or SBE-β-CD have been reported.[1]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium. This gradual decrease in DMSO concentration can sometimes prevent the compound from crashing out of solution.
-
Sonication and Warming: Gentle warming (do not exceed 50°C) and sonication can help redissolve small amounts of precipitate.[1][2] However, be cautious as prolonged heat can degrade the compound.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally ≤ 0.1%) to minimize solvent-induced cytotoxicity.
Q3: How should I store my this compound stock solutions?
A3: Proper storage is crucial for maintaining the integrity of this compound.
-
Powder: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
In Solvent (DMSO): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 2 years or at -20°C for up to 1 year.
Q4: Is this compound stable in cell culture medium?
Troubleshooting Guides
Issue: Precipitation Observed in Stock Solution
| Observation | Potential Cause | Recommended Action |
| Precipitate in freshly prepared DMSO stock | Incomplete dissolution | Gently warm the solution and sonicate until the solid is fully dissolved. |
| Precipitate in frozen DMSO stock after thawing | Exceeded solubility at low temperature; water absorption by DMSO | Thaw at room temperature and vortex thoroughly. If precipitation persists, consider preparing a fresh stock at a slightly lower concentration. Use anhydrous DMSO. |
Issue: Precipitation in Aqueous Working Solution
| Observation | Potential Cause | Recommended Action |
| Immediate cloudiness or precipitate upon dilution | Low aqueous solubility; "salting out" effect | Decrease the final concentration. Perform a stepwise dilution. Pre-warm the aqueous medium before adding the DMSO stock. |
| Precipitate forms over time in the incubator | Compound instability at 37°C; interaction with media components | Prepare fresh working solutions immediately before use. Consider the stability of the compound over the experiment's duration. Test different cell culture media if possible. |
Data Presentation
This compound Physicochemical and Solubility Data
| Property | Value | Source |
| Molecular Weight | 320.43 g/mol | |
| Molecular Formula | C₂₀H₂₄N₄ | |
| Appearance | Light yellow to yellow solid | |
| Solubility in DMSO | 51.67 mg/mL (161.25 mM) | |
| In Vivo Formulation Solubility | ≥ 2.58 mg/mL (8.05 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |
| In Vivo Formulation Solubility | ≥ 2.58 mg/mL (8.05 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline) | |
| In Vivo Formulation Solubility | ≥ 2.58 mg/mL (8.05 mM) in 10% DMSO, 90% Corn Oil |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber glass vial or polypropylene tube
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.2043 mg.
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Medium (e.g., Cell Culture Medium)
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous medium (e.g., DMEM with serum and antibiotics), pre-warmed to 37°C
-
Sterile tubes and pipette tips
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Vortex the stock solution gently.
-
To prepare a 10 µM working solution, for example, perform a serial dilution. First, dilute the 10 mM stock 1:100 in DMSO to create a 100 µM intermediate stock.
-
Then, add 10 µL of the 100 µM intermediate stock to 990 µL of pre-warmed aqueous medium to achieve the final 1 µM concentration with 0.01% DMSO.
-
Mix the working solution by gentle inversion or pipetting. Do not vortex vigorously as this can cause proteins in the medium to denature.
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, consider preparing a working solution at a lower concentration.
-
Use the freshly prepared working solution in your experiment immediately.
Mandatory Visualizations
Caption: Dopamine D4 receptor signaling pathway and the antagonistic action of this compound.
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Logical troubleshooting flow for this compound precipitation issues.
References
Identifying and minimizing A-381393 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the use of A-381393, a potent and selective dopamine D4 receptor antagonist. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to facilitate the effective application of this compound in your research and to help identify and minimize potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the dopamine D4 receptor.[1][2] Its primary mechanism of action is to bind to the D4 receptor and block the effects of the endogenous agonist, dopamine. This compound is a brain-penetrant compound and has been shown to be active in both in vitro and in vivo models.[2] It is important to note that this compound is a dopamine receptor antagonist and not a kinase inhibitor.
Q2: What are the known off-target effects of this compound?
The most significant known off-target activity of this compound is its moderate affinity for the serotonin 2A (5-HT2A) receptor.[1] It also exhibits weak affinity for several other receptors, including the 5-HT1A, Sigma 2, and some adrenergic and histamine receptors, though at concentrations significantly higher than its affinity for the D4 receptor.[1] Researchers should be aware of the potential for 5-HT2A receptor-mediated effects in their experiments, especially at higher concentrations of this compound.
Q3: How can I differentiate between on-target (D4) and off-target (e.g., 5-HT2A) effects in my cellular assays?
Distinguishing between on- and off-target effects is crucial for accurate data interpretation. Here are several strategies:
-
Use of a structurally unrelated D4 antagonist: If a different, structurally distinct D4 antagonist produces the same phenotype as this compound, it is more likely to be an on-target effect.
-
Use of a selective 5-HT2A antagonist: To confirm the involvement of the 5-HT2A receptor, pre-treat your cells with a selective 5-HT2A antagonist before adding this compound. If the observed effect is blocked, it is likely mediated by the 5-HT2A receptor.
-
Dose-response analysis: this compound should elicit its on-target D4-mediated effects at a lower concentration than its off-target 5-HT2A-mediated effects, given its higher affinity for the D4 receptor. A significant rightward shift in the dose-response curve for the observed phenotype compared to its D4 binding affinity may suggest an off-target effect.
-
Cell lines with and without target expression: The ideal, though not always feasible, approach is to use cell lines that endogenously express only the D4 receptor or the 5-HT2A receptor. Alternatively, you can use knockout/knockdown cell lines for each receptor to confirm the target responsible for the observed effect.
Q4: What are the downstream signaling pathways of the dopamine D4 and 5-HT2A receptors?
The dopamine D4 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Its activation by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
The serotonin 5-HT2A receptor is a Gq/11-coupled GPCR. Its activation by serotonin stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC).
Data Presentation
Table 1: Binding Affinities (Ki) of this compound for Various Receptors
| Target | Species | Ki (nM) | Reference |
| Dopamine D4.2 | Human | 1.9 | |
| Dopamine D4.4 | Human | 1.5 | |
| Dopamine D4.7 | Human | 1.6 | |
| Serotonin 5-HT2A | Human | 370 | |
| Serotonin 5-HT1A | Human | 1365 | |
| Sigma 2 | - | 8600 | |
| Adrenoceptor α1A | - | 2044 | |
| Adrenoceptor α2C | - | 1912 | |
| Histamine H1 | - | 2962 |
Experimental Protocols
Protocol 1: Dopamine D4 Receptor Functional Antagonism Assay (cAMP Measurement)
Objective: To determine the ability of this compound to antagonize dopamine-induced inhibition of cAMP production in cells expressing the human dopamine D4 receptor.
Methodology:
-
Cell Culture: Culture CHO or HEK293 cells stably expressing the human dopamine D4 receptor in the recommended growth medium.
-
Cell Plating: Seed the cells into a 96-well or 384-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing. Also, prepare a stock solution of a D4 receptor agonist (e.g., dopamine or quinpirole).
-
Assay Procedure: a. Wash the cells with a serum-free assay buffer. b. Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C. c. Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) and the D4 agonist (at its EC80 concentration) to the wells. d. Incubate for 30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced response.
Protocol 2: 5-HT2A Receptor Functional Antagonism Assay (Calcium Flux Measurement)
Objective: To determine the ability of this compound to antagonize serotonin-induced intracellular calcium mobilization in cells expressing the human 5-HT2A receptor.
Methodology:
-
Cell Culture: Culture U2OS or CHO-K1 cells stably expressing the human 5-HT2A receptor in the recommended growth medium.
-
Cell Plating: Plate the cells into a black-walled, clear-bottom 96-well or 384-well microplate and allow them to attach overnight.
-
Dye Loading: a. Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-8) loading solution in an appropriate buffer (e.g., HHBS). b. Remove the growth medium from the cells and add the dye-loading solution. c. Incubate the plate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Perform serial dilutions to create a range of concentrations. Also, prepare a stock solution of a 5-HT2A receptor agonist (e.g., serotonin).
-
Assay Procedure: a. Place the cell plate into a fluorescence microplate reader equipped with an automated liquid handling system. b. Add varying concentrations of this compound to the wells and incubate for a short period. c. Add a fixed concentration of the 5-HT2A agonist (at its EC80 concentration) to the wells.
-
Data Acquisition: Monitor the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 490/525 nm for Fluo-8) over time.
-
Data Analysis: Calculate the change in fluorescence (ΔRFU) before and after agonist addition. Plot the ΔRFU against the log concentration of this compound and fit the data to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Phenotype Observed | The effect may be due to off-target activity, most likely at the 5-HT2A receptor. | 1. Perform a dose-response experiment. If the EC50 for the phenotype is significantly higher than the Ki for the D4 receptor, it's likely an off-target effect. 2. Use a selective 5-HT2A antagonist to see if the effect is blocked. 3. Test a structurally different D4 antagonist to see if it reproduces the phenotype. |
| Inconsistent Results in Functional Assays | 1. Cell passage number and confluency can affect receptor expression and signaling. 2. Compound precipitation at high concentrations. 3. Assay variability. | 1. Maintain consistent cell culture conditions and use cells within a defined passage number range. 2. Check the solubility of this compound in your assay buffer. 3. Ensure proper mixing and incubation times. Include appropriate positive and negative controls in every experiment. |
| High Background Signal in Calcium Flux Assay | 1. Dye overload or leakage. 2. Cell stress or death. | 1. Optimize the concentration of the calcium-sensitive dye and the loading time. 2. Ensure gentle handling of cells during the assay. |
| Low Signal-to-Noise Ratio in cAMP Assay | 1. Low receptor expression. 2. Inefficient adenylyl cyclase stimulation. 3. High phosphodiesterase (PDE) activity. | 1. Confirm D4 receptor expression in your cell line. 2. Optimize the concentration of forskolin. 3. Consider adding a PDE inhibitor (e.g., IBMX) to the assay buffer to prevent cAMP degradation. |
Visualizations
Caption: Dopamine D4 receptor signaling pathway and its inhibition by this compound.
Caption: Serotonin 5-HT2A receptor signaling pathway, a potential off-target of this compound.
Caption: A logical workflow for differentiating on-target from off-target effects of this compound.
Caption: A decision tree for troubleshooting unexpected results with this compound.
References
Navigating Unforeseen Results with A-381393: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The use of selective pharmacological agents is fundamental to dissecting complex biological pathways. A-381393, a potent and selective dopamine D4 receptor antagonist, is a valuable tool in neuroscience and related fields. However, as with any experimental intervention, unexpected phenotypes can arise, leading to questions about specificity, off-target effects, and experimental design. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret and navigate these challenges when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist for the dopamine D4 receptor. It exhibits high affinity for various D4 receptor subtypes (D4.2, D4.4, D4.7) and has over 2700-fold selectivity against other dopamine receptor subtypes (D1, D2, D3, and D5)[1][2]. Its primary function is to block the downstream signaling initiated by the binding of dopamine to D4 receptors.
Q2: Are there any known off-target effects of this compound?
Yes. While highly selective for the D4 receptor, this compound shows moderate affinity for the serotonin 2A (5-HT2A) receptor[1][2]. It also has weak affinity for several other receptors, including 5-HT1A, Sigma 2, and adrenergic and histamine receptors, though at significantly higher concentrations[1]. These off-target interactions are a potential source of unexpected phenotypes, especially at higher concentrations.
Q3: My results show a decrease in a specific signaling molecule's activity even in the absence of a D4 agonist. Is this expected?
This is a plausible outcome. In some biological systems, there may be a "tonic" or basal level of D4 receptor activation by endogenous dopamine. By antagonizing these constitutively active receptors, this compound can reduce downstream signaling below baseline levels. For instance, in vivo studies have shown that this compound alone can decrease the basal expression of c-Fos in the hypothalamic paraventricular nucleus (PVN).
Troubleshooting Unexpected Phenotypes
Scenario 1: Observation of a phenotype inconsistent with D4 receptor antagonism.
-
Question: I am observing a cellular or behavioral phenotype that I cannot reconcile with the known function of the dopamine D4 receptor. What could be the cause?
-
Answer: This situation may arise from several factors. Consider the following troubleshooting steps:
-
Confirm On-Target Engagement: First, ensure that this compound is engaging the D4 receptor in your experimental system. A dose-response experiment is crucial. Does the unexpected phenotype show a clear dose-dependency that correlates with the known Ki of this compound for the D4 receptor?
-
Investigate Potential Off-Target Effects: The most likely off-target candidate is the 5-HT2A receptor, for which this compound has moderate affinity.
-
Experimental Validation: To test for 5-HT2A involvement, you can perform competition binding assays or functional assays in the presence of a selective 5-HT2A antagonist. If the unexpected phenotype is blocked by the 5-HT2A antagonist, it suggests an off-target effect.
-
-
Consider Downstream Pathway Crosstalk: D4 receptor signaling can be complex and intersect with other pathways. The observed phenotype might be a secondary or tertiary effect of D4 antagonism that is specific to your cell type or animal model.
-
Rule out Non-Specific Effects: At very high concentrations, compounds can exhibit non-specific effects. Ensure your working concentration is appropriate and that you have included vehicle controls.
-
Data Presentation
Table 1: Binding Affinity of this compound for Dopamine and Serotonin Receptors
| Receptor Target | Ki (nM) | Selectivity vs. D4.4 |
| Dopamine D4.4 | 1.5 | - |
| Dopamine D4.2 | 1.9 | 0.79x |
| Dopamine D4.7 | 1.6 | 0.94x |
| Dopamine D1 | >4000 | >2700-fold |
| Dopamine D2 | >4000 | >2700-fold |
| Dopamine D3 | >4000 | >2700-fold |
| Dopamine D5 | >4000 | >2700-fold |
| Serotonin (5-HT)2A | 370 | 247x |
Experimental Protocols
Protocol 1: Investigating Off-Target Effects on the 5-HT2A Receptor
Objective: To determine if an unexpected phenotype observed with this compound treatment is mediated by its interaction with the 5-HT2A receptor.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing both dopamine D4 and 5-HT2A receptors.
-
Pre-treat a subset of cells with a selective 5-HT2A antagonist (e.g., Ketanserin) at a concentration known to fully block 5-HT2A signaling.
-
Treat the cells with this compound at the concentration that produces the unexpected phenotype. Include vehicle controls and this compound-only controls.
-
-
Functional Assay:
-
Perform the functional assay that measures the unexpected phenotype (e.g., gene expression, protein phosphorylation, cell viability).
-
-
Data Analysis:
-
Compare the effect of this compound in the presence and absence of the 5-HT2A antagonist. If the unexpected phenotype is significantly diminished or absent in the presence of the 5-HT2A antagonist, it strongly suggests an off-target effect mediated by the 5-HT2A receptor.
-
Visualizing Pathways and Workflows
Caption: Canonical Dopamine D4 Receptor Signaling Pathway and Point of this compound Inhibition.
Caption: Logical Workflow for Troubleshooting Unexpected Phenotypes with this compound.
References
Strategies to reduce variability in A-381393 animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in animal studies involving the selective dopamine D4 receptor antagonist, A-381393.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the dopamine D4 receptor. It exhibits high affinity for various D4 receptor subtypes (D4.2, D4.4, D4.7) and has over 2700-fold selectivity against other dopamine receptor subtypes (D1, D2, D3, and D5). Its mechanism of action involves blocking the activation of D4 receptors, which can modulate downstream signaling pathways. For instance, in the hypothalamic paraventricular nucleus (PVN), this compound has been shown to block agonist-induced c-Fos expression and extracellular signal-regulated kinase (ERK) phosphorylation.
Q2: What are the potential therapeutic areas for this compound?
The dopamine D4 receptor is implicated in various central nervous system (CNS) functions. Research suggests that this compound and other D4 receptor antagonists may have therapeutic potential in conditions such as schizophrenia, erectile dysfunction, and substance use disorders.
Q3: How should I formulate this compound for in vivo studies?
The formulation of this compound for in vivo administration is a critical step that can significantly impact study variability. A common method for preparing this compound for intraperitoneal (IP) injection involves creating a vehicle solution. While specific stability data for this compound in various formulations is not extensively published, a general starting point is to dissolve the compound in a small amount of an organic solvent like DMSO, and then dilute it with a vehicle suitable for animal administration, such as saline or a polyethylene glycol (PEG) solution. It is crucial to ensure the final concentration of the organic solvent is low and well-tolerated by the animals.
Q4: What are the most significant potential sources of variability in this compound animal studies?
Based on the pharmacology of dopamine D4 receptors and general principles of in vivo research, the following factors are likely to be major contributors to variability:
-
Animal Strain: Different strains of mice and rats can have variations in dopamine D4 receptor expression, distribution, and function due to genetic differences. This can lead to different behavioral and physiological responses to this compound.
-
Sex: Significant sex differences exist in the dopamine system, including receptor density and signaling pathways. These differences can influence the behavioral and physiological effects of this compound.
-
Drug Formulation and Administration: Inconsistent formulation, improper administration techniques (e.g., incorrect IP injection), and instability of the compound in the vehicle can all lead to variable drug exposure and, consequently, variable results.
-
Behavioral Assay Protocol: Minor variations in the execution of behavioral tests, such as the novel object recognition or social interaction tests, can introduce significant variability. Factors like habituation time, object novelty, and experimenter handling are critical.
-
Environmental Factors: Housing conditions, diet, light-dark cycles, and noise levels can all affect animal physiology and behavior, contributing to variability in experimental outcomes.
Troubleshooting Guides
Issue 1: High Variability in Behavioral Assay Results
Question: I am observing high variability between individual animals in my behavioral experiments with this compound. What could be the cause and how can I troubleshoot this?
Answer: High variability in behavioral assays is a common challenge. Here’s a step-by-step guide to identify and mitigate potential sources of variability:
Troubleshooting Steps:
-
Standardize Animal Characteristics:
-
Strain: Use a single, well-characterized inbred strain for your studies to minimize genetic variability. If comparing strains, ensure groups are adequately powered.
-
Sex: Test males and females separately and report the results for each sex. Be aware that the estrous cycle in females can influence behavior and drug response.
-
Age and Weight: Use animals within a narrow age and weight range to reduce developmental and metabolic differences.
-
-
Refine Your Behavioral Protocol:
-
Habituation: Ensure all animals are adequately habituated to the testing room and apparatus to reduce anxiety-related variability.
-
Protocol Consistency: Strictly adhere to the same protocol for all animals, including handling, timing of injections and testing, and the presentation of stimuli (e.g., novel objects).
-
Blinding: The experimenter conducting the behavioral scoring should be blind to the treatment groups to prevent bias.
-
Automated Tracking: Whenever possible, use automated video tracking software to score behavior objectively and reduce human error.
-
-
Optimize Drug Formulation and Administration:
-
Consistent Formulation: Prepare the this compound formulation fresh for each experiment or validate its stability under your storage conditions. Ensure the compound is fully dissolved and the vehicle is homogenous.
-
Accurate Dosing: Use precise techniques for drug administration to ensure each animal receives the correct dose. For IP injections, ensure proper placement to avoid injection into other tissues.
-
Data Presentation: Hypothetical Impact of Strain on this compound Efficacy
The following table illustrates a hypothetical scenario of how animal strain could impact the effective dose (ED50) of this compound in a behavioral assay. Note: This is illustrative data as direct comparative studies for this compound across these strains were not found in the literature search.
| Animal Strain | Hypothetical ED50 (mg/kg) in a Cognitive Task | Potential Implication for Variability |
| C57BL/6J Mouse | 1.5 | May exhibit a moderate response. |
| BALB/c Mouse | 2.5 | Potentially less sensitive, requiring higher doses. |
| Sprague-Dawley Rat | 1.0 | May be more sensitive to the cognitive-enhancing effects. |
| Wistar Rat | 1.8 | May show a different sensitivity profile compared to Sprague-Dawley. |
Issue 2: Inconsistent or Unexpected Pharmacological Effects
Question: The effects of this compound in my study are not consistent with the expected D4 receptor antagonism, or the dose-response relationship is flat. What should I investigate?
Answer: Inconsistent pharmacological effects can stem from issues with the drug itself, the experimental model, or the chosen endpoints.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Source and Purity: Ensure the this compound you are using is from a reputable source and has a high degree of purity.
-
Storage: Store the compound under the recommended conditions (typically protected from light and moisture at a low temperature) to prevent degradation.
-
-
Re-evaluate the Dose Range:
-
Pilot Study: Conduct a pilot dose-response study to determine the optimal dose range for your specific animal strain, sex, and behavioral assay. It's possible the effective doses in your model differ from those reported in the literature.
-
Pharmacokinetics: Consider potential strain and sex differences in drug metabolism and brain penetration, which can alter the effective concentration of this compound at the D4 receptors.
-
-
Examine the Biological Model:
-
Receptor Expression: Be aware that D4 receptor expression can vary by brain region, age, and sex. Ensure your chosen behavioral paradigm is sensitive to the modulation of D4 receptors in the relevant neural circuits.
-
Off-Target Effects: While this compound is highly selective, at very high doses, the possibility of off-target effects on other receptors (like 5-HT2A) could contribute to unexpected results.
-
Experimental Protocols
Protocol 1: this compound Formulation for Intraperitoneal (IP) Injection
This protocol provides a general guideline for preparing this compound for IP administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution: Accurately weigh the required amount of this compound powder and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved by vortexing.
-
Prepare the Vehicle: In a separate sterile tube, prepare the vehicle solution. A common vehicle consists of a mixture of PEG300, Tween-80, and Saline. For example, a vehicle could be 40% PEG300, 5% Tween-80, and 55% Saline.
-
Prepare the Dosing Solution: Add the required volume of the this compound stock solution to the vehicle to achieve the desired final concentration. For example, to prepare a 1 mg/mL dosing solution from a 10 mg/mL stock, you would add 1 part stock solution to 9 parts vehicle.
-
Ensure Homogeneity: Vortex the final dosing solution thoroughly to ensure it is a homogenous suspension or solution.
-
Administration: Administer the solution via intraperitoneal injection at the desired dose based on the animal's body weight. The injection volume should be appropriate for the species (e.g., 5-10 mL/kg for mice).
Important Considerations:
-
The final concentration of DMSO in the injected solution should be kept low (ideally below 5%) to avoid toxicity.
-
Always prepare a vehicle-only control group to account for any effects of the vehicle itself.
-
The stability of this compound in this formulation should be determined if it is not used immediately. It is recommended to prepare fresh solutions for each experiment.
Protocol 2: Novel Object Recognition (NOR) Test
The NOR test is used to assess recognition memory in rodents.
Apparatus:
-
An open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material that is easy to clean.
-
A set of different objects that are of similar size but vary in shape and texture. The objects should be heavy enough that the animals cannot displace them.
Procedure:
-
Habituation (Day 1):
-
Place each animal individually into the empty arena for 5-10 minutes to allow for familiarization with the environment.
-
-
Training/Familiarization (Day 2):
-
Place two identical objects in the arena at a fixed distance from each other.
-
Place the animal in the arena, midway between the two objects, facing away from them.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Testing (Day 2, after a retention interval):
-
After a specific retention interval (e.g., 1 hour or 24 hours), return the animal to the arena.
-
One of the familiar objects has been replaced with a novel object.
-
Allow the animal to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
Data Analysis:
-
A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A positive DI indicates a preference for the novel object, suggesting that the animal remembers the familiar object.
Protocol 3: Social Interaction Test
This test assesses social preference and social novelty in rodents.
Apparatus:
-
A three-chambered apparatus with a central chamber and two side chambers. The side chambers contain wire cages to hold stimulus animals.
Procedure:
-
Habituation:
-
Place the test animal in the central chamber and allow it to explore all three chambers for 5-10 minutes. The wire cages in the side chambers are empty.
-
-
Sociability Test:
-
Place an unfamiliar "stranger" mouse in one of the wire cages in a side chamber. Place an inanimate object in the wire cage of the other side chamber.
-
Place the test animal back in the central chamber and allow it to explore all three chambers for a set period (e.g., 10 minutes).
-
Record the time spent in each chamber and the time spent sniffing each wire cage.
-
-
Social Novelty Test:
-
The inanimate object is replaced with a second, unfamiliar "stranger" mouse. The first stranger mouse remains.
-
The test animal is again placed in the central chamber and allowed to explore for a set period (e.g., 10 minutes).
-
Record the time spent interacting with the familiar and the novel stranger mouse.
-
Data Analysis:
-
Sociability Index: (Time with stranger mouse - Time with object) / (Total time with both).
-
Social Novelty Index: (Time with novel stranger - Time with familiar stranger) / (Total time with both).
Visualizations
Caption: this compound mechanism of action as a D4 receptor antagonist.
Caption: Experimental workflow for the Novel Object Recognition (NOR) test.
Caption: Logical relationship of factors contributing to experimental variability.
Validation & Comparative
A Comparative Analysis of the Selectivity of A-381393 and Sonepiprazole for Dopamine D4 Receptors
For Immediate Release
This guide provides a detailed comparison of the selectivity profiles of two prominent dopamine D4 receptor antagonists, A-381393 and Sonepiprazole. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of dopaminergic systems and the development of novel therapeutics. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant pathways to facilitate an objective comparison.
Introduction
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is a significant target in the research and development of treatments for various neuropsychiatric disorders. Both this compound and Sonepiprazole are recognized for their high affinity and selectivity for the D4 receptor. This guide aims to provide a clear and concise comparison of their selectivity based on available experimental data.
Data Presentation: Quantitative Comparison of Binding Affinities
The selectivity of a compound is determined by its binding affinity for its primary target relative to its affinity for other receptors. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding. The following tables summarize the reported Ki values for this compound and Sonepiprazole at various dopamine and serotonin receptors.
Table 1: Binding Affinities (Ki, nM) of this compound at Dopamine and Serotonin Receptors
| Receptor | Ki (nM) | Reference |
| Dopamine D4.2 | 1.9 | [1][2] |
| Dopamine D4.4 | 1.5 | [1][2] |
| Dopamine D4.7 | 1.6 | [1] |
| Dopamine D1 | >2700 | |
| Dopamine D2 | >2700 | |
| Dopamine D3 | >2700 | |
| Dopamine D5 | >2700 | |
| Serotonin (5-HT)2A | 370 | |
| Serotonin (5-HT)1A | 1365 |
Table 2: Binding Affinities (Ki, nM) of Sonepiprazole at Dopamine and Other Receptors
| Receptor | Ki (nM) | Reference |
| Dopamine D4 | 10 | |
| Dopamine D1 | >2000 | |
| Dopamine D2 | >2000 | |
| Dopamine D3 | >2000 | |
| Serotonin (5-HT)1A | >2000 | |
| Serotonin (5-HT)2 | >2000 | |
| α1-Adrenergic | >2000 | |
| α2-Adrenergic | >2000 |
Based on the available data, this compound exhibits exceptionally high affinity for the human dopamine D4 receptor, with Ki values in the low nanomolar range. Its selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5) is greater than 2700-fold. This compound also shows moderate affinity for the serotonin 5-HT2A receptor. Sonepiprazole is also a potent D4 receptor antagonist with a reported Ki of 10 nM. It is described as highly selective, with Ki values greater than 2000 nM for other dopamine receptors, as well as serotonin and adrenergic receptors.
Experimental Protocols
The following are generalized protocols for the key experimental assays used to determine the selectivity and functional activity of compounds like this compound and Sonepiprazole.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the receptor of interest (e.g., HEK293 cells expressing human dopamine D4 receptor).
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]-spiperone) and varying concentrations of the test compound (this compound or Sonepiprazole).
-
Equilibrium: The incubation is allowed to proceed to equilibrium at a specific temperature.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Antagonism Assay (ERK1/2 Phosphorylation)
This assay measures the ability of a compound to block the downstream signaling of a receptor in response to an agonist.
-
Cell Culture: Cells expressing the dopamine D4 receptor are cultured in appropriate media.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or Sonepiprazole).
-
Agonist Stimulation: The cells are then stimulated with a known D4 receptor agonist.
-
Cell Lysis: After a specific incubation period, the cells are lysed to release intracellular proteins.
-
ERK1/2 Phosphorylation Detection: The level of phosphorylated ERK1/2 in the cell lysate is measured using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or Western blotting.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced increase in ERK1/2 phosphorylation is quantified to determine its potency.
Signaling Pathway
Activation of the dopamine D4 receptor, which is coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This signaling cascade can also influence other downstream effectors, including the MAPK/ERK pathway. Antagonists like this compound and Sonepiprazole block the binding of dopamine to the D4 receptor, thereby inhibiting these downstream signaling events.
References
A Comparative Guide to the D4 Receptor Selectivity of A-381393
This guide provides a detailed comparison of the dopamine D4 receptor selectivity of A-381393 with other representative D4 receptor antagonists. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and protocols.
Unveiling the Selectivity of this compound
This compound is a potent and selective antagonist for the dopamine D4 receptor, demonstrating significantly higher affinity for this subtype compared to other dopamine receptors. This selectivity is crucial for targeted therapeutic applications and minimizing off-target effects.
Comparative Binding Affinity
The selectivity of this compound is best illustrated by comparing its binding affinity (Ki) across various dopamine receptor subtypes against other known D4 antagonists, such as L-745,870 and Sonepiprazole. A lower Ki value indicates a higher binding affinity.
| Compound | D4 (Ki, nM) | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D5 (Ki, nM) | 5-HT2A (Ki, nM) | Selectivity (D2/D4) |
| This compound | 1.5 - 1.9 [1] | >2700-fold vs D4[1] | >2700-fold vs D4[1] | >2700-fold vs D4[1] | >2700-fold vs D4[1] | 370 | >2700 |
| L-745,870 | 0.43 | - | 960 | 2300 | - | <300 | >2000 |
| Sonepiprazole | - | - | - | - | - | - | - |
Experimental Protocols
The validation of this compound's D4 receptor selectivity relies on established experimental methodologies, primarily radioligand binding assays and functional assays.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound and other compounds for dopamine receptor subtypes.
Materials:
-
Cell membranes from cell lines stably expressing the human dopamine D4, D1, D2, D3, or D5 receptors.
-
Radioligand (e.g., [3H]spiperone for D2-like receptors, [3H]SCH23390 for D1-like receptors).
-
Test compounds (this compound, L-745,870, etc.).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes bound to the radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay determines whether a compound acts as an agonist or an antagonist by measuring its effect on the intracellular levels of cyclic AMP (cAMP), a second messenger. Dopamine D2-like receptors, including D4, are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels upon agonist activation. An antagonist will block this effect.
Objective: To confirm the antagonist activity of this compound at the D4 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D4 receptor.
-
Dopamine (agonist).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (this compound).
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Plating: Cells are plated in multi-well plates.
-
Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of the test compound.
-
Stimulation: A mixture of forskolin and a fixed concentration of dopamine (agonist) is added to the cells.
-
Incubation: The cells are incubated to allow for cAMP production.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit.
-
Data Analysis: The ability of the antagonist to block the dopamine-induced decrease in cAMP is quantified, and the IC50 value is determined.
Visualizing the Science
To better illustrate the concepts and processes involved in validating D4 receptor selectivity, the following diagrams are provided.
Caption: Workflow of a radioligand binding assay.
Caption: Workflow of a cAMP functional assay for antagonists.
Caption: Logical diagram of D4 receptor selectivity.
References
Cross-Validation of A-381393 Effects: A Comparative Guide for Researchers
This guide provides a comparative analysis of the effects of A-381393, a potent and selective dopamine D4 receptor antagonist, across different cell lines. As direct comparative studies of this compound in cancer cell lines are limited in the available literature, this document focuses on the well-documented effects of other selective dopamine D4 receptor antagonists in relevant cancer models, particularly glioblastoma. This information serves as a crucial benchmark for researchers investigating the potential therapeutic applications of this compound and other compounds targeting the dopamine D4 receptor.
Data Presentation: Comparative Efficacy of Dopamine D4 Receptor Antagonists
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various dopamine D4 receptor antagonists in glioblastoma neural stem cells (GNS) and normal neural stem cells (NS). This data is extracted from a key study by Dolma et al. (2016) in Cancer Cell, which highlights the selective inhibitory effects of these compounds on cancer stem cells.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| L-741,742 | GNS1 | Glioblastoma Neural Stem Cell | 1.5 |
| GNS2 | Glioblastoma Neural Stem Cell | 6.2 | |
| NS1 | Normal Neural Stem Cell | > 50 | |
| NS2 | Normal Neural Stem Cell | > 50 | |
| L-745,870 | GNS1 | Glioblastoma Neural Stem Cell | 3.1 |
| GNS2 | Glioblastoma Neural Stem Cell | 6.2 | |
| NS1 | Normal Neural Stem Cell | > 50 | |
| NS2 | Normal Neural Stem Cell | > 50 | |
| PNU 96415E | GNS1 | Glioblastoma Neural Stem Cell | 6.25 |
| GNS2 | Glioblastoma Neural Stem Cell | 6.25 | |
| NS1 | Normal Neural Stem Cell | > 50 | |
| NS2 | Normal Neural Stem Cell | > 50 | |
| PD 168568 | GNS1 | Glioblastoma Neural Stem Cell | 25 |
| GNS2 | Glioblastoma Neural Stem Cell | 50 | |
| NS1 | Normal Neural Stem Cell | > 50 | |
| NS2 | Normal Neural Stem Cell | > 50 |
Note: Data for this compound in these specific cell lines is not available in the cited literature. The presented data for other selective DRD4 antagonists provides a reference for the expected potency and selectivity of this class of compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments relevant to the assessment of dopamine D4 receptor antagonists.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells (e.g., glioblastoma or neuroblastoma cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the dopamine D4 receptor antagonist (e.g., this compound, L-745,870) for the desired time period (e.g., 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Western Blot Analysis for Signaling Pathway Components
This protocol is used to detect and quantify the levels of specific proteins involved in a signaling pathway, such as the PDGFRβ, ERK, and mTOR pathways, which are downstream of the dopamine D4 receptor.[1]
-
Cell Lysis: Treat cells with the dopamine D4 receptor antagonist for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-PDGFRβ, anti-phospho-ERK, anti-phospho-mTOR, and their total protein counterparts) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the antagonist on pathway activation.
Visualizations
Signaling Pathway of DRD4 Antagonism in Glioblastoma
The following diagram illustrates the signaling pathway inhibited by dopamine D4 receptor antagonists in glioblastoma stem cells, as elucidated by Dolma et al. (2016).
Caption: DRD4 antagonist signaling pathway in glioblastoma.
Experimental Workflow for Cross-Validation
This diagram outlines a logical workflow for the cross-validation of this compound's effects in different cell lines.
Caption: Workflow for this compound cross-validation.
References
A Comparative Analysis of A-381393 and Clozapine at the Dopamine D4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of A-381393 and clozapine, focusing on their pharmacological and functional properties at the dopamine D4 receptor. The information presented is collated from preclinical research to aid in the understanding of their distinct profiles and to inform future drug development endeavors.
Introduction
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, has been a focal point of research in neuropsychiatric disorders, particularly schizophrenia. Clozapine, an atypical antipsychotic, exhibits a notable affinity for the D4 receptor, which is hypothesized to contribute to its unique clinical efficacy and reduced extrapyramidal side effects compared to typical antipsychotics.[1][2] this compound is a research compound developed as a potent and highly selective D4 receptor antagonist.[3] This guide will objectively compare these two compounds based on their binding affinities, selectivity, and functional antagonism at the D4 receptor, supported by experimental data.
Quantitative Data Presentation
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound and clozapine for the dopamine D4 receptor, as well as their selectivity over the D2 receptor.
Table 1: Binding Affinity (Ki) at Dopamine D4 and D2 Receptors
| Compound | D4 Receptor Ki (nM) | D2 Receptor Ki (nM) | D4 vs. D2 Selectivity (Fold) | Reference |
| This compound | 1.5 (D4.4), 1.9 (D4.2), 1.6 (D4.7) | >4000 | >2700 | [4][5] |
| Clozapine | 30.4 (D4.4) | ~160 | ~5.3 | |
| Clozapine | 24 | 160 | ~6.7 | |
| Clozapine | - | - | 2.8 |
Table 2: Functional Antagonist Potency at the Dopamine D4 Receptor
| Compound | Assay Type | Cell Line | Receptor Subtype | IC50 (nM) | Reference |
| This compound | FLIPR (Ca2+ flux) | HEK293 | Human D4.4 | 5 |
Note: A directly comparable functional IC50 value for clozapine in a D4-mediated ERK phosphorylation or Ca2+ flux assay was not identified in the same study as this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of the dopamine D4 receptor and the general workflows for the experimental protocols described.
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a Gi/o-coupled receptor. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). It can also modulate other signaling cascades, such as the MAPK/ERK pathway. Both this compound and clozapine act as antagonists, blocking the activation of these downstream pathways.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound.
Experimental Workflow: ERK Phosphorylation Assay
This workflow illustrates the general procedure for a cell-based functional assay measuring the inhibition of agonist-induced ERK phosphorylation by an antagonist.
Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of this compound and clozapine for the human dopamine D4 receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human dopamine D4.4 receptor.
-
Radioligand: [3H]spiperone.
-
Test compounds: this compound and clozapine.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well plates.
-
Filter harvester and scintillation counter.
Procedure:
-
Cell membranes (10-20 µg of protein per well) are added to the wells of a 96-well plate.
-
A range of concentrations of the test compound (this compound or clozapine) is added to the wells.
-
[3H]spiperone is added at a final concentration of approximately 0.2 nM.
-
Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of a non-labeled ligand such as haloperidol.
-
The plates are incubated for 60 minutes at room temperature with gentle agitation.
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed three times with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and scintillation fluid is added.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Inhibition of Agonist-Induced ERK Phosphorylation
Objective: To determine the functional antagonist potency (IC50) of this compound and clozapine at the human dopamine D4 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D4.4 receptor.
-
D4 receptor agonist (e.g., PD168077).
-
Test compounds: this compound and clozapine.
-
Cell culture medium.
-
Lysis buffer.
-
Antibodies: primary antibody against phosphorylated ERK1/2 (p-ERK) and a corresponding secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
ELISA substrate.
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cells are seeded in 96-well plates and grown to approximately 80-90% confluency.
-
The cell culture medium is replaced with serum-free medium for at least 4 hours before the assay.
-
Cells are pre-incubated with various concentrations of the test compound (this compound or clozapine) for 30 minutes.
-
The cells are then stimulated with a D4 receptor agonist (e.g., PD168077 at its EC80 concentration) for 5-10 minutes at 37°C.
-
The stimulation is stopped by removing the medium and adding ice-cold lysis buffer.
-
The cell lysates are transferred to an ELISA plate coated with a capture antibody for total ERK.
-
The plate is incubated, washed, and then a primary antibody specific for p-ERK is added.
-
After another incubation and wash step, a secondary antibody conjugated to HRP is added.
-
Following a final incubation and wash, the substrate is added, and the colorimetric or chemiluminescent signal is measured using a plate reader.
-
The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the agonist-induced ERK phosphorylation, is calculated using non-linear regression.
Conclusion
The data presented in this guide clearly demonstrates that this compound is a significantly more potent and selective antagonist of the dopamine D4 receptor compared to clozapine. With a Ki value in the low nanomolar range and over 2700-fold selectivity against other dopamine receptor subtypes, this compound serves as a valuable research tool for elucidating the specific roles of the D4 receptor. In contrast, while clozapine has a higher affinity for the D4 receptor than for the D2 receptor, its selectivity is modest, and it interacts with a wide range of other neurotransmitter receptors. This promiscuous binding profile of clozapine likely contributes to its complex clinical effects, both therapeutic and adverse. The provided experimental protocols offer a standardized framework for the continued investigation and comparison of compounds targeting the dopamine D4 receptor.
References
- 1. Dopamine D4 versus D2 receptor selectivity of dopamine receptor antagonists: possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review the role of dopamine D4 receptors in schizophrenia and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-[4-(3,4-Dimethylphenyl)piperazin-1-ylmethyl]-1H benzoimidazole (this compound), a selective dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. universalbiologicals.com [universalbiologicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
